N-(3,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide
Overview
Description
N-(3,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide is a useful research compound. Its molecular formula is C17H13F2N3O and its molecular weight is 313.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-difluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide is 313.10266837 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Electrophysiological Activity
The synthesis of N-substituted imidazolylbenzamides, including derivatives similar to "N-(3,4-difluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide," has been explored for their potential in cardiac electrophysiological activity. These compounds have shown potency comparable to known selective class III agents, indicating their potential in treating reentrant arrhythmias (Morgan et al., 1990).
Antibacterial Activity
Studies have synthesized and evaluated the antibacterial activities of various compounds, including imidazole derivatives. These compounds displayed significant efficacy against common bacterial strains, showcasing the potential of "N-(3,4-difluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide" in developing new antimicrobial agents (Patil et al., 2015).
Chemical Synthesis and Material Science
The compound's structural motif is utilized in synthesizing organosoluble polyamides with bulky triaryl imidazole pendent groups, indicating its utility in materials science for creating polymers with desirable thermal and solubility properties (Ghaemy et al., 2009).
Supramolecular Chemistry
N-(thiazol-2-yl)benzamide derivatives, related to the chemical structure , have been synthesized and shown to act as new series of supramolecular gelators. This highlights the compound's potential in designing new materials capable of forming stable gels with specific solvents (Yadav & Ballabh, 2020).
Anticancer Activity
Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a similar core structure with "N-(3,4-difluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide," has shown promising anticancer activities against several cancer cell lines. This suggests potential applications in oncology for designing new therapeutic agents (Ravinaik et al., 2021).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c18-15-6-5-14(9-16(15)19)21-17(23)13-3-1-12(2-4-13)10-22-8-7-20-11-22/h1-9,11H,10H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURRSSQGZWWKSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.